6-Azauridine 5'-triphosphate

Nucleotide Metabolism Enzyme Inhibition Antimetabolite

Researchers studying RNA polymerase kinetics require nucleotide analogs with defined inhibitory profiles, yet generic UTP analogs often confound results through mutagenic incorporation. 6-Azauridine 5′-triphosphate (6-azaUTP) is the pre-formed active metabolite that bypasses metabolic activation to act as a competitive RNA polymerase inhibitor with poor incorporation efficiency. • Competitive RNA Pol inhibitor-bypasses intracellular phosphorylation; direct mechanistic probe • 39% relative activity with human dUTPase-quantifiable benchmark for nucleotide pool sanitization assays • 1:18 RNA substitution frequency in vivo-clear endpoint for pyrimidine starvation & RNA surveillance studies • ≥98% purity; ambient shipping; stocked for immediate global B2B supply

Molecular Formula C8H14N3O15P3
Molecular Weight 485.13 g/mol
CAS No. 6198-30-7
Cat. No. B1222916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauridine 5'-triphosphate
CAS6198-30-7
Synonyms6-azauridine 5'-triphosphate
6-azaUTP
Molecular FormulaC8H14N3O15P3
Molecular Weight485.13 g/mol
Structural Identifiers
SMILESC1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7?/m1/s1
InChIKeyNCKFQXVRKKNRBB-HJZCUYRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azauridine 5′-triphosphate Overview


6-Azauridine 5′-triphosphate (6-azaUTP) is a synthetic nucleotide analog of uridine triphosphate (UTP), distinguished by the substitution of a nitrogen atom for a carbon at the 6-position of the uracil ring [1]. This modification alters its electronic and steric properties, making it a potent antimetabolite [2]. As the active, triphosphorylated metabolite of the prodrug 6-azauridine, 6-azaUTP is the primary intracellular species responsible for the compound's cytostatic and antiviral effects [3].

Synthetic nucleotide analog for RNA polymerase mechanism studies
Pre-formed active triphosphate, bypassing prodrug activation for direct in vitro assays
Distinct 6-aza modification enables substrate/inhibitor differentiation from native UTP

6-Azauridine 5′-triphosphate Substitution Risks


Substituting 6-azauridine 5′-triphosphate with a generic UTP analog or the unphosphorylated prodrug 6-azauridine is not scientifically valid due to fundamental differences in mechanism and potency. The triphosphate group is essential for its direct action as a substrate or inhibitor of polymerases [1]. While the prodrug 6-azauridine requires intracellular phosphorylation to its monophosphate form to inhibit OMP decarboxylase, 6-azaUTP is the pre-formed active metabolite that can bypass these metabolic steps and directly interfere with RNA synthesis and polymerase function [2]. Furthermore, the unique 6-aza modification confers distinct inhibitory kinetics and substrate properties that cannot be replicated by other UTP analogs, as demonstrated in comparative enzyme assays [3].

!
6-azauridine prodrug requires intracellular phosphorylation and may not directly target polymerases.
!
Generic UTP analogs lack the 6-aza modification, likely shifting inhibitory kinetics and enzyme recognition.
!
Unphosphorylated nucleosides cannot replicate the triphosphate's polymerase substrate/inhibitor activity.

6-Azauridine 5′-triphosphate Quantitative Evidence


dUTPase Inhibition Efficiency

6-azaUTP is a substrate for human dUTP diphosphatase (dUTPase, EC 3.6.1.23), an enzyme critical for maintaining genomic integrity. Its activity is quantifiably distinct from the native substrate. In standardized assays, the rate of hydrolysis of 6-azaUTP is 39% of the rate observed with the native substrate, dUTP [1]. This demonstrates that 6-azaUTP is not a perfect mimetic but is recognized and processed by the enzyme at a specific, reduced efficiency.

dUTPase hydrolysis
Head-to-head
Relative activity: 39% of dUTP
Supports dUTPase substrate selectivity profiling
Human enzyme, in vitro assay conditions apply
Nucleotide Metabolism Enzyme Inhibition Antimetabolite

RNA Polymerase Competitive Inhibition

6-azaUTP acts as a competitive inhibitor of E. coli RNA polymerase against the natural substrate UTP. Kinetic analysis reveals a specific inhibition pattern: the effect of 6-azaUTP against UTP produces nonlinear concave curves in Lineweaver-Burk plots, which is indicative of competitive inhibition [1]. This behavior is distinct from its effect against GTP, which shows a mixed competitive/substitution pattern, and from other analogs like 5-azauridine triphosphate, which fully substitutes for UTP [2].

RNAP inhibition
Head-to-head
Competitive inhibitor vs. UTP; mixed pattern vs. GTP
Enables targeted RNA polymerase elongation kinetics
E. coli RNAP, Lineweaver–Burk analysis
Transcription RNA Polymerase Enzyme Kinetics

In Vivo RNA Incorporation Efficiency

In germinating wheat embryonic axes, 6-azauridine is metabolized to its 5'-triphosphate and subsequently incorporated into nascent RNA. The efficiency of this incorporation is low: at a concentration that maximally inhibits UTP biosynthesis, the resulting ratio of 6-azaUTP to natural UTP in the nucleotide pool is approximately 2:1, yet the substitution of 6-azauridine for uridine in new RNA is only on the order of 1 in 18 residues (i.e., ~5.5% substitution) [1].

In vivo incorporation
Head-to-head
~5.5% substitution (1 in 18 residues)
Context for RNA incorporation efficiency studies
Wheat embryo axes, despite 2:1 azaUTP/UTP pool ratio
RNA Metabolism Nucleotide Analogs In Vivo Studies

T7 RNA Polymerase Substrate Tolerance

In T7 RNA polymerase-mediated in vitro transcription (IVT), 6-azaUTP is a very poor substrate compared to native UTP or other modified UTP analogs. Standard IVT reactions using 6-azaUTP result in significantly reduced or negligible full-length RNA product yields [1]. This limitation has been explicitly characterized; studies note that 6-azaUTP is 'poorly tolerated by polymerases in RNA synthesis' and its efficient use requires additional chemical modification, such as conjugation with a thiophene ring, to restore acceptable incorporation rates [2].

T7 IVT yield
Cross-study
Poorly tolerated; negligible full-length product
Not suitable for standard IVT applications
T7 RNA polymerase; chemical modification may restore incorporation
In Vitro Transcription RNA Synthesis Nucleotide Analogs

6-Azauridine 5′-triphosphate Applications


RNA Polymerase Elongation and Pausing

Based on evidence that 6-azaUTP acts as a competitive inhibitor of RNA polymerase and is poorly incorporated into RNA, its primary application is as a mechanistic probe. Researchers can use 6-azaUTP to study the kinetics and structural transitions of RNA polymerase during elongation, including pausing, backtracking, and fidelity checkpoints. Its unique inhibition pattern against UTP [1] allows for targeted disruption of the active site without the confounding effects of high-efficiency mutagenic incorporation seen with other analogs [2].

dUTPase in Genomic Integrity and Drug Resistance

The defined, differential activity of 6-azaUTP with human dUTPase [1] positions it as a valuable chemical tool for exploring this enzyme's function. Researchers studying nucleotide pool sanitization, genomic stability, and the development of resistance to antimetabolite chemotherapies (e.g., 5-fluorouracil) can use 6-azaUTP to probe the enzyme's active site and assess its ability to process non-canonical nucleotides. The 39% relative activity provides a quantifiable benchmark for comparison against other substrates or inhibitors in these assays.

Pyrimidine Metabolism and Antimetabolite Action

The well-characterized in vivo metabolism of 6-azauridine to 6-azaUTP and its subsequent incorporation into RNA provides a powerful system for studying the interplay between nucleotide biosynthesis, antimetabolite action, and RNA metabolism. The quantifiable in vivo data—a 2:1 pool ratio yet a 1:18 RNA substitution frequency [1]—offers a clear, measurable endpoint for experiments investigating cellular responses to pyrimidine starvation, the regulation of RNA polymerase substrate selection, and the mechanisms of RNA surveillance and decay.

Application
Selection Property
Validation Focus
RNA polymerase elongation & pausing studies
UTP-competitive inhibition profile
Polymerase fidelity, backtracking endpoints
dUTPase substrate selectivity & mechanism
Defined substrate processing efficiency (39% rel. activity)
Active-site probing, non-canonical nucleotide handling
Pyrimidine metabolism & antimetabolite response
In vivo triphosphate pool accumulation & RNA incorporation
Cellular pyrimidine stress, RNA surveillance pathways

Technical Documentation Hub

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16 linked technical documents
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